molecular formula C28H20NiS4-4 B13832099 1,2-Diphenylethene-1,2-dithiolate;nickel

1,2-Diphenylethene-1,2-dithiolate;nickel

Cat. No.: B13832099
M. Wt: 543.4 g/mol
InChI Key: LJISAPFYPQSNRX-UHFFFAOYSA-J
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Description

Preparation Methods

The synthesis of 1,2-Diphenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel(II) salts with 1,2-diphenylethene-1,2-dithiolate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .

Chemical Reactions Analysis

1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.

    Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.

    Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .

Scientific Research Applications

1,2-Diphenylethene-1,2-dithiolate;nickel has several scientific research applications:

    Material Science: Its electrical conductivity properties make it useful in the development of conductive materials and semiconductors.

    Chemistry: The compound is studied for its unique reactivity and coordination chemistry.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.

    Industry: It is used in the production of advanced materials with specific electronic properties

Mechanism of Action

The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .

Comparison with Similar Compounds

1,2-Diphenylethene-1,2-dithiolate;nickel can be compared with other nickel(II) dithiolene complexes, such as bis(dithiobenzil)nickel(II) and di(naphthalen-2-yl)-1,2-diphenylethene-based compounds. These compounds share similar structural features but may differ in their electronic properties and reactivity. The unique aspect of this compound lies in its specific electrical conductivity and semiconductive behavior .

Properties

Molecular Formula

C28H20NiS4-4

Molecular Weight

543.4 g/mol

IUPAC Name

1,2-diphenylethene-1,2-dithiolate;nickel

InChI

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4

InChI Key

LJISAPFYPQSNRX-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni]

Origin of Product

United States

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